[(Trimethylsilyl)oxy]acetic acid
Overview
Description
[(Trimethylsilyl)oxy]acetic acid is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an acetic acid moiety. This compound is notable for its utility in organic synthesis, particularly as a silylating agent, which helps in the protection of functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Trimethylsilyl)oxy]acetic acid can be synthesized through the reaction of trimethylsilyl chloride with acetic acid in the presence of a base such as sodium acetate. The reaction typically occurs at temperatures ranging from 20-30°C, with the trimethylsilyl chloride being added dropwise to the reaction mixture . The reaction is stirred for several hours to ensure complete conversion, and the product is then purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts can enhance the reaction efficiency and yield. The final product is often obtained through distillation, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
[(Trimethylsilyl)oxy]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield acetic acid and trimethylsilanol.
Protection Reactions: It is commonly used to protect hydroxyl groups in alcohols and phenols during synthesis.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis of the compound.
Bases: Such as sodium acetate, are used to facilitate the reaction.
Acidic Workup: Often employed to remove the silyl protecting group.
Major Products Formed
Acetic Acid: Formed during hydrolysis.
Trimethylsilanol: Another product of hydrolysis.
Protected Alcohols and Phenols: When used as a silylating agent.
Scientific Research Applications
[(Trimethylsilyl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent to protect functional groups during synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of [(Trimethylsilyl)oxy]acetic acid primarily involves the formation of a stable silyl ether linkage. This linkage protects sensitive functional groups from unwanted reactions. The trimethylsilyl group can be removed under acidic conditions or by using fluoride ions, regenerating the original functional group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used in the synthesis of [(Trimethylsilyl)oxy]acetic acid.
Trimethylsilanol: A hydrolysis product of this compound.
Bis[(Trimethylsilyl)oxy]phosphinyl Acetic Acid: Another silylating agent with similar properties.
Uniqueness
This compound is unique due to its specific application in protecting carboxylic acids and alcohols during synthesis. Its stability and ease of removal make it a valuable tool in organic chemistry .
Properties
IUPAC Name |
2-trimethylsilyloxyacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3Si/c1-9(2,3)8-4-5(6)7/h4H2,1-3H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAOEXRXBBEDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597349 | |
Record name | [(Trimethylsilyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41625-51-8 | |
Record name | 2-[(Trimethylsilyl)oxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41625-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(Trimethylsilyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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